Mapp

Description

The exact mass of the compound Methyl acetylene-propadiene mixture is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59355-75-8 |

|---|---|

Molecular Formula |

C6H8 |

Molecular Weight |

80.13 g/mol |

IUPAC Name |

propa-1,2-diene;prop-1-yne |

InChI |

InChI=1S/2C3H4/c2*1-3-2/h1-2H2;1H,2H3 |

InChI Key |

VBUBYMVULIMEHR-UHFFFAOYSA-N |

SMILES |

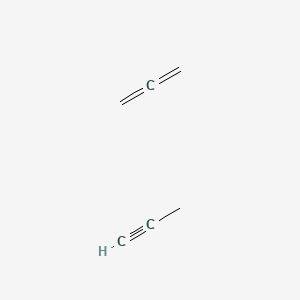

CC#C.C=C=C |

Canonical SMILES |

CC#C.C=C=C |

boiling_point |

-36 to -4°F |

density |

0.576 at 59°F 1.48(relative gas density) |

flash_point |

NA (Gas) |

melting_point |

-213°F |

Other CAS No. |

59355-75-8 |

physical_description |

Colorless gas with a strong, characteristic, foul odor. Colorless gas with a strong, characteristic, foul odor. [Note: A fuel that is shipped as a liquefied compressed gas.] |

solubility |

Insoluble |

vapor_density |

1.48 |

vapor_pressure |

8530.5 mmHg >1 atm |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mapp Compound (ZMapp)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZMapp, an experimental biopharmaceutical compound, represents a significant advancement in the treatment of Ebola Virus Disease (EVD). It is a cocktail of three chimeric monoclonal antibodies—c13C6, c2G4, and c4G7—that collectively target the Ebola virus (EBOV) glycoprotein (GP) to neutralize the virus and engage the host immune system. This guide provides a comprehensive technical overview of the mechanism of action of Zthis compound, detailing the molecular interactions, functional consequences, and preclinical and clinical evidence supporting its therapeutic potential. The information is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of EVD and the development of novel antiviral therapeutics.

Introduction to Zthis compound

Zthis compound is an antibody-based therapeutic developed by this compound Biopharmaceutical Inc. in collaboration with the Public Health Agency of Canada and the U.S. Army Medical Research Institute of Infectious Diseases. The three constituent monoclonal antibodies (mAbs) were identified from two separate antibody cocktails, MB-003 and ZMab, and were selected for their synergistic ability to protect non-human primates from lethal EBOV challenge.[1] The antibodies are produced in the tobacco plant Nicotiana benthamiana using a transient expression system, a process known as "pharming."[2]

Molecular Composition and Targeting

Zthis compound is a combination of three distinct chimeric monoclonal antibodies, each with a specific epitope on the Ebola virus glycoprotein (GP).[2] The GP is a class I fusion protein that exists as a trimer on the viral surface and is essential for viral entry into host cells.

-

c13C6: This antibody, derived from the MB-003 cocktail, binds to the glycan cap at the apex of the GP trimer.[3][4]

-

c2G4 and c4G7: These two antibodies, originating from the ZMAb cocktail, recognize overlapping epitopes at the base of the GP trimer, in a region that becomes more exposed after proteolytic processing in the endosome.[3][4]

The chimeric nature of these antibodies, with murine variable regions and human constant regions (IgG1), is intended to reduce immunogenicity in human patients.

Mechanism of Action

The therapeutic effect of Zthis compound is multifactorial, involving direct neutralization of the virus and engagement of the host's immune effector functions.

Neutralization of Viral Entry

The primary mechanism of action for the c2G4 and c4G7 antibodies is the neutralization of viral entry into host cells. This process can be broken down into the following key steps:

-

Attachment and Internalization: EBOV initially attaches to various host cell surface factors and is internalized into endosomes via macropinocytosis.

-

Proteolytic Cleavage: Within the acidic environment of the endosome, host proteases, such as cathepsins, cleave the glycan cap and mucin-like domain from the GP, exposing the receptor-binding site.

-

Receptor Binding and Fusion: The cleaved GP then binds to the endosomal receptor, Niemann-Pick C1 (NPC1). This binding event triggers conformational changes in the GP, leading to the insertion of the fusion loop into the endosomal membrane and subsequent fusion of the viral and host membranes, releasing the viral genome into the cytoplasm.

The neutralizing antibodies c2G4 and c4G7 are thought to interfere with this process by binding to the base of the GP and sterically hindering the conformational changes necessary for membrane fusion, even after proteolytic cleavage and NPC1 binding.[4]

Fc-Mediated Effector Functions

The c13C6 antibody, which binds to the glycan cap, is considered non-neutralizing or weakly neutralizing in vitro.[4] However, it plays a crucial role in the overall efficacy of the Zthis compound cocktail, likely through Fc-mediated effector functions:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of c13C6, bound to GP on the surface of infected cells, can be recognized by Fcγ receptors (FcγR) on immune cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cells, leading to the lysis of the infected host cell.

-

Complement-Dependent Cytotoxicity (CDC): The Fc region of c13C6 can also activate the classical complement pathway. This leads to the formation of the membrane attack complex (MAC) on the surface of the virus or infected cells, resulting in their destruction.

The combination of direct neutralization and Fc-mediated effector functions provides a multi-pronged attack against the Ebola virus.

Quantitative Data

The following tables summarize key quantitative data related to the binding, neutralization, and clinical efficacy of the Zthis compound antibodies.

| Antibody | Target Epitope on GP | Apparent Binding Affinity (Kd,app) (nM) |

| c13C6 | Glycan Cap | 3.1 |

| c2G4 | Base | 6.5 |

| c4G7 | Base | 1.3 |

| Table 1: Binding Characteristics of Zthis compound Monoclonal Antibodies to Ebola Virus Glycoprotein. |

| Antibody | Neutralization IC50 (µg/mL) |

| c2G4 | ~1-10 (cooperatively with non-neutralizing antibodies)[5] |

| c4G7 | Not explicitly quantified in available literature |

| Table 2: In Vitro Neutralization Potency of Zthis compound Antibodies against Ebola Virus. (Note: Precise IC50 values for individual Zthis compound antibodies are not consistently reported in the public domain; the provided value for c2G4 is based on cooperative effects). |

| Trial | Treatment Group | Mortality Rate |

| PREVAIL II | Zthis compound + Standard of Care | 22% (8/36)[6][7] |

| Standard of Care alone | 37% (13/35)[6][7] | |

| PALM | Zthis compound | 49.7% (84/169)[8] |

| mAb114 | 35.1% (61/174)[8] | |

| REGN-EB3 | 33.5% (52/155)[8] | |

| Remdesivir | 53% (93/175)[8] | |

| Table 3: Mortality Rates from Clinical Trials of Zthis compound for Ebola Virus Disease. |

| Parameter | Value |

| Mean Half-life (for mAb114) | ~24 days[9] |

| Table 4: Pharmacokinetic Parameters. (Note: Specific pharmacokinetic data for the individual Zthis compound antibodies are not readily available in the public domain. The half-life of another anti-Ebola monoclonal antibody, mAb114, is provided for context). |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

-

Plate Coating: 96-well microtiter plates are coated with recombinant Ebola virus glycoprotein (GP) or virus-like particles (VLPs) expressing GP and incubated overnight at 4°C.[3]

-

Blocking: Plates are washed and blocked with a solution of 3% bovine serum albumin (BSA) to prevent non-specific binding.[3]

-

Antibody Incubation: Serial dilutions of the Zthis compound monoclonal antibodies (c13C6, c2G4, c4G7) are added to the wells and incubated for 1 hour at room temperature.

-

Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added and incubated.

-

Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped. The absorbance is read using a microplate reader.

-

Data Analysis: The apparent dissociation constant (Kd,app) is calculated by fitting the binding data to a saturation binding curve.

Pseudovirus Neutralization Assay

-

Pseudovirus Production: Pseudoviruses are generated by co-transfecting cells (e.g., HEK293T) with a plasmid encoding the Ebola virus GP and a viral backbone plasmid (e.g., lentiviral or VSV) that expresses a reporter gene (e.g., luciferase or GFP).[10][11]

-

Antibody-Virus Incubation: Serial dilutions of the neutralizing antibodies (c2G4, c4G7) are incubated with a fixed amount of the pseudovirus for 1 hour at 37°C.[10]

-

Infection: The antibody-virus mixture is then added to susceptible target cells (e.g., Vero E6) and incubated.[10]

-

Reporter Gene Measurement: After a set incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified (e.g., by measuring luciferase activity or GFP fluorescence).[10]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of neutralization against the antibody concentration and fitting the data to a dose-response curve.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

-

Target Cell Preparation: Target cells (e.g., HEK293T) are engineered to express the Ebola virus GP on their surface. These cells are often labeled with a fluorescent dye or contain a reporter gene (e.g., luciferase).[12]

-

Effector Cell Preparation: Effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs), are prepared.[13]

-

Co-culture: Target cells, effector cells, and serial dilutions of the c13C6 antibody are co-cultured at a specific effector-to-target cell ratio (e.g., 10:1).[13]

-

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) to allow for ADCC to occur.

-

Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of a cytoplasmic enzyme (e.g., lactate dehydrogenase) or the decrease in the reporter signal from the target cells.

-

Data Analysis: The percentage of specific lysis is calculated, and the half-maximal effective concentration (EC50) can be determined.

Visualizations

Caption: Ebola Virus Entry and Zthis compound Neutralization Pathway.

Caption: Experimental Workflow for ADCC Assay.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Zthis compound - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Binding to Ebola Virus Glycoprotein by the Zthis compound, ZMAb, and MB-003 Cocktail Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of protective antibodies reveal sites of vulnerability on Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperativity Enables Non-neutralizing Antibodies to Neutralize Ebolavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Randomized, Controlled Trial of Zthis compound for Ebola Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. Investigational drugs reduce risk of death from Ebola virus disease | EurekAlert! [eurekalert.org]

- 9. Safety, Tolerability, Pharmacokinetics, and Immunogenicity of mAb114: A Phase 1 Trial of a Therapeutic Monoclonal Antibody Targeting Ebola Virus Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ebola pseudo and live virus neutralization assay [bio-protocol.org]

- 11. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Ebola Virus Antibody-Dependent Cell-Mediated Cytotoxicity (Ebola ADCC) Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADCC Assay Using BioIVT Cryopreserved NK Cells [sigmaaldrich.com]

ZMapp: A Technical Guide to a Plant-Derived Antibody Cocktail for Ebola Virus Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of ZMapp, an experimental cocktail of three chimeric monoclonal antibodies developed for the treatment of Ebola virus disease (EVD). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and infectious disease research.

Discovery and Development Pathway

Zthis compound is the result of a collaboration between this compound Biopharmaceutical, the Public Health Agency of Canada's National Microbiology Laboratory (NML), and the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID).[1] It is a combination of three chimeric monoclonal antibodies: c13C6, derived from the MB-003 antibody cocktail, and c2G4 and c4G7, from the ZMAb antibody cocktail.[1] The individual antibodies were initially generated in mice exposed to Ebola virus proteins and subsequently "chimerized" with human constant regions to reduce the potential for immunogenicity in human patients.[1]

The development of Zthis compound represents a significant advancement in the rapid development of therapeutic candidates for emerging infectious diseases, leveraging a plant-based production platform to accelerate manufacturing timelines.

Synthesis Pathway: Plant-Based Monoclonal Antibody Production

Zthis compound is produced in the tobacco plant Nicotiana benthamiana using a transient expression system. This "pharming" technology offers a scalable and relatively rapid method for producing complex proteins like monoclonal antibodies.

Experimental Protocol: Transient Antibody Expression in Nicotiana benthamiana

While the specific proprietary details of this compound Biopharmaceutical's manufacturing process are not fully public, the general methodology for transient antibody expression in N. benthamiana is well-established and involves the following key steps:

-

Gene Synthesis and Vector Construction: The DNA sequences encoding the heavy and light chains of the three chimeric monoclonal antibodies (c13C6, c2G4, and c4G7) are synthesized and cloned into plant expression vectors. These vectors are typically derived from plant viruses or use agrobacterium-mediated transformation.

-

Agroinfiltration: Agrobacterium tumefaciens is transformed with the expression vectors containing the antibody genes. The transformed agrobacterium is then cultured and infiltrated into the leaves of N. benthamiana plants. The bacteria transfer the antibody-encoding DNA into the plant cells.

-

Incubation and Protein Expression: The infiltrated plants are incubated in a controlled environment for a period of time, during which the plant cells express the recombinant antibodies.

-

Harvesting and Extraction: The leaves are harvested, and the expressed antibodies are extracted by homogenizing the plant material in a suitable buffer.

-

Purification: The antibody-containing extract is clarified to remove plant debris and other host cell proteins. The monoclonal antibodies are then purified using standard chromatography techniques, with Protein A affinity chromatography being a common and effective method for capturing antibodies.[2]

Mechanism of Action: Targeting the Ebola Virus Glycoprotein

The three monoclonal antibodies in Zthis compound target the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells.[3] GP is a trimer on the surface of the virus, and it mediates attachment to host cells and fusion of the viral and host cell membranes.

The Zthis compound antibodies bind to distinct epitopes on the GP, effectively neutralizing the virus through multiple mechanisms:

-

c2G4 and c4G7: These two antibodies bind to the base of the GP. Their binding sites overlap, and they are thought to inhibit the conformational changes in GP that are necessary for membrane fusion within the endosome.[4][5][6] By preventing fusion, they block the release of the viral genome into the host cell cytoplasm.[4]

-

c13C6: This antibody binds to the glycan cap of the GP.[4][7] While it is non-neutralizing in vitro, its protective effect in vivo is likely mediated by other immune mechanisms such as antibody-dependent cell-mediated cytotoxicity (ADCC).[5]

Quantitative Data Summary

The efficacy of Zthis compound has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of Zthis compound in Non-Human Primates

| Study Parameter | Details | Outcome | Reference |

| Animal Model | Rhesus macaques | [1] | |

| Challenge | Lethal dose of Ebola virus (Zaire ebolavirus) | [1] | |

| Treatment | Three doses of Zthis compound, 3 days apart | [1] | |

| Survival Rate | 100% (18/18) | All treated animals survived | [1] |

| Control Group | Non-functional antibody | 0% (0/3) survived | [1] |

Table 2: Clinical Efficacy of Zthis compound in Human Trials

| Trial | Treatment Group | Number of Patients | Mortality Rate | Comparison Group | Comparison Mortality Rate | Key Finding | Reference |

| PREVAIL II | Zthis compound + Standard of Care | 36 | 22% | Standard of Care only | 37% | 40% lower risk of death with Zthis compound, but not statistically significant. | [8] |

| PALM Trial | Zthis compound | 169 | 49.7% | REGN-EB3 | 33.5% | REGN-EB3 and mAb114 were superior to Zthis compound in reducing mortality. | [9][10] |

| mAb114 | 35.1% | [9] |

Experimental Protocols

Detailed, step-by-step protocols for the production and evaluation of Zthis compound are proprietary. However, this section outlines the general and publicly available methodologies that form the basis of the procedures used.

Monoclonal Antibody Production in Nicotiana benthamiana

The production of monoclonal antibodies in plants via agroinfiltration is a well-documented process. A generalized protocol is as follows:

-

Vector Preparation: The heavy and light chain sequences of each antibody are cloned into a binary vector suitable for Agrobacterium-mediated transient expression.

-

Agrobacterium Culture: Agrobacterium tumefaciens cultures harboring the expression vectors are grown to a specific optical density.

-

Infiltration: The bacterial culture is then introduced into the leaves of 6-8 week old N. benthamiana plants, typically by vacuum infiltration or syringe injection.

-

Incubation: Plants are maintained in a controlled growth chamber for 5-7 days to allow for antibody expression.

-

Extraction: Leaf tissue is homogenized in a cold extraction buffer. The homogenate is then clarified by centrifugation and filtration to remove plant debris.

Antibody Purification

A standard method for purifying monoclonal antibodies from a clarified plant extract is Protein A affinity chromatography:

-

Column Equilibration: A Protein A chromatography column is equilibrated with a neutral pH buffer.

-

Loading: The clarified plant extract is loaded onto the column. The antibodies bind to the Protein A resin.

-

Washing: The column is washed with the equilibration buffer to remove unbound impurities.

-

Elution: The bound antibodies are eluted from the column using a low pH buffer.

-

Neutralization and Formulation: The eluted antibody solution is neutralized and buffer-exchanged into a formulation suitable for administration.

Efficacy Evaluation in Non-Human Primates

Preclinical efficacy studies in non-human primates are crucial for evaluating potential therapeutics for EVD. A general protocol for such a study is:

-

Animal Acclimatization: Rhesus macaques are acclimated to the BSL-4 facility.

-

Challenge: Animals are challenged with a lethal dose of Ebola virus via intramuscular injection.

-

Treatment: At a specified time post-infection, the test article (e.g., Zthis compound) is administered, typically intravenously. Multiple doses may be given.

-

Monitoring: Animals are monitored daily for clinical signs of disease, and blood samples are collected to measure viremia and other biomarkers.

-

Endpoint: The primary endpoint is typically survival.

Conclusion

Zthis compound represents a landmark in the development of rapid-response therapeutics for emerging infectious diseases. Its novel, plant-based manufacturing platform and its efficacy in preclinical models demonstrated the potential of monoclonal antibody cocktails for treating EVD. While clinical trial results were not definitive, the development of Zthis compound paved the way for subsequent, more effective antibody-based therapies and provided invaluable insights into the treatment of Ebola. The methodologies and data presented in this guide offer a comprehensive technical overview for the scientific community, fostering further research and development in this critical area.

References

- 1. Zthis compound - Wikipedia [en.wikipedia.org]

- 2. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Structures of protective antibodies reveal sites of vulnerability on Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Zthis compound antibodies bind to Ebola virus | Virology Blog [virology.ws]

- 7. Mapping of Ebolavirus Neutralization by Monoclonal Antibodies in the Zthis compound Cocktail Using Cryo-Electron Tomography and Studies of Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. Impact of most promising Ebola therapies on survival: a secondary analysis during the tenth outbreak in the Democratic Republic of Congo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medscape.com [medscape.com]

Structural Analysis of Mapp Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of the Mapp Biopharmaceutical compound, Zthis compound, an experimental treatment for Ebola virus disease (EVD). It details the composition of Zthis compound, the structural basis of its interaction with the Ebola virus glycoprotein, and its mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and virology.

Introduction to Zthis compound

Zthis compound is a cocktail of three chimeric monoclonal antibodies (mAbs): c2G4, c4G7, and c13C6.[1] These antibodies were developed to target the Ebola virus (EBOV) glycoprotein (GP), which is essential for the virus to enter host cells.[1] The combination of these three antibodies has demonstrated efficacy in non-human primate models of EVD and has been used in humans on a compassionate basis during outbreaks.[1] The structural and functional characterization of Zthis compound and its components has been crucial in understanding its therapeutic potential.

Composition and Structural Overview

The Zthis compound cocktail is a combination of three distinct monoclonal antibodies, each with a specific binding site on the Ebola virus glycoprotein. This multi-targeted approach is designed to enhance the neutralization of the virus and reduce the likelihood of viral escape through mutation.

Constituent Monoclonal Antibodies

The three chimeric monoclonal antibodies that constitute Zthis compound are:

-

c13C6: This antibody targets the glycan cap of the EBOV GP.[1][2]

-

c4G7: This antibody also binds to the base of the EBOV GP, in a region that overlaps with the binding site of c2G4.[1][3]

The development of Zthis compound involved the chimerization of murine antibodies, where the mouse variable regions are fused to human constant regions. This process is intended to reduce the immunogenicity of the antibodies when administered to humans.

Structural Determination of Zthis compound-GP Complexes

The three-dimensional structures of the Zthis compound antibodies in complex with the Ebola virus glycoprotein have been primarily elucidated using cryo-electron tomography and single-particle electron microscopy.[1][2] These techniques have provided detailed insights into the specific epitopes recognized by each antibody and the overall architecture of the antibody-glycoprotein interaction.

Quantitative Analysis of Zthis compound-GP Interaction

The efficacy of the Zthis compound antibodies is underpinned by their high-affinity binding to the Ebola virus glycoprotein and, for two of the three antibodies, their potent neutralization of the virus. While specific Kd and IC50 values are not consistently reported across all studies, the available data indicate a strong interaction and effective viral inhibition.

| Antibody | Target Epitope on EBOV GP | Binding Affinity (Kd) | Neutralization Potency (IC50) |

| c13C6 | Glycan Cap | Data not consistently available | Non-neutralizing in vitro[2] |

| c2G4 | Base | Data not consistently available | Potent neutralization[2][4] |

| c4G7 | Base | Data not consistently available | Potent neutralization[2][4] |

Note: The precise quantitative values for binding affinity and neutralization potency can vary depending on the specific EBOV strain and the experimental conditions used.

Mechanism of Action

The therapeutic effect of Zthis compound is derived from the combined mechanisms of action of its constituent antibodies, which include direct neutralization of the virus and the engagement of the host immune system.

Neutralization of Viral Entry

The antibodies c2G4 and c4G7 directly neutralize the Ebola virus by binding to the base of the GP.[1][3] This binding is thought to interfere with the conformational changes in the GP that are necessary for the fusion of the viral and host cell membranes, a critical step in viral entry.[2] By preventing membrane fusion, these antibodies effectively block the virus from delivering its genetic material into the host cell, thus halting the replication cycle.

Effector Functions

While c13C6 does not neutralize the virus directly in cell culture, it plays a crucial role in protection in vivo.[2] This is attributed to its ability to engage the host's immune system through its Fc region. The two primary effector functions implicated are:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): In this process, the Fc portion of c13C6, bound to an infected cell, is recognized by Fcγ receptors on the surface of immune cells such as Natural Killer (NK) cells.[5] This engagement triggers the NK cell to release cytotoxic granules, leading to the apoptosis of the infected cell.

-

Complement-Dependent Cytotoxicity (CDC): The classical complement pathway can be initiated when the C1q protein complex binds to the Fc region of antibodies, such as c13C6, that are bound to a pathogen or an infected cell.[6][7][8] This binding triggers a cascade of enzymatic reactions, culminating in the formation of the Membrane Attack Complex (MAC), which creates pores in the target cell membrane, leading to cell lysis.[7][8]

Experimental Protocols

The structural and functional characterization of the this compound compound has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cryo-Electron Tomography of Ebola Virus-like Particles

This technique is used to obtain three-dimensional structures of the Ebola virus glycoprotein in its native conformation, both alone and in complex with the Zthis compound antibodies.

Methodology:

-

Sample Preparation: Ebola virus-like particles (VLPs) are produced in a suitable cell line (e.g., HEK293T). The VLPs are purified and concentrated.[9][10]

-

Vitrification: A small volume (typically 3-4 µL) of the VLP suspension is applied to a glow-discharged electron microscopy grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample, preserving its native structure.[11]

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage. A series of images is collected at various tilt angles (typically ±60° in 2-3° increments).[10][11]

-

Image Processing and Reconstruction: The tilt-series images are aligned, and a three-dimensional reconstruction (tomogram) is generated using software such as IMOD. Sub-tomogram averaging is then employed to improve the resolution of the repeating glycoprotein structures on the surface of the VLPs.[11][12]

Single-Particle Electron Microscopy of Zthis compound-GP Complexes

This method is used to determine the high-resolution structure of the Zthis compound antibodies bound to the soluble Ebola virus glycoprotein.

Methodology:

-

Complex Formation: Purified soluble Ebola virus glycoprotein is incubated with an excess of the Fab fragments of the Zthis compound antibodies (c2G4, c4G7, or c13C6) to ensure the formation of stable complexes.[13][14][15]

-

Vitrification: The complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane, similar to the cryo-ET protocol.[13][14][15]

-

Data Collection: A large number of images of the frozen-hydrated particles are collected using a TEM operating at cryogenic temperatures.[16]

-

Image Processing: Individual particle images are selected from the micrographs. These images are then aligned, classified, and averaged to generate a high-resolution three-dimensional reconstruction of the antibody-glycoprotein complex.[16]

Plaque Reduction Neutralization Assay (PRNA)

This assay is used to quantify the neutralizing activity of the Zthis compound antibodies against live Ebola virus.

Methodology:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 cells) is seeded in multi-well plates and incubated until confluent.

-

Antibody Dilution: The Zthis compound antibodies (individually or as a cocktail) are serially diluted in a cell culture medium.

-

Virus-Antibody Incubation: A known amount of infectious Ebola virus is mixed with each antibody dilution and incubated for a specific period (e.g., 1 hour at 37°C) to allow the antibodies to bind to the virus.[17][18]

-

Infection: The cell monolayers are washed, and the virus-antibody mixtures are added to the cells. The plates are incubated to allow viral entry.[17]

-

Overlay and Incubation: After the infection period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells. The plates are then incubated for several days to allow for the formation of plaques (zones of cell death).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

IC50 Calculation: The concentration of antibody that results in a 50% reduction in the number of plaques compared to the virus-only control is calculated as the IC50 value.[18]

Alanine-Scanning Mutagenesis

This technique is employed to identify the specific amino acid residues on the Ebola virus glycoprotein that are critical for the binding of the Zthis compound antibodies.

Methodology:

-

Site-Directed Mutagenesis: A series of mutants of the Ebola virus GP gene is generated, where individual amino acid residues in the putative binding sites are systematically replaced with alanine.[1][19][20]

-

Protein Expression: The wild-type and mutant GP proteins are expressed in a suitable cell line.

-

Antibody Binding Assay: The binding of each Zthis compound antibody to the wild-type and mutant GP proteins is assessed using a quantitative binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).[1][19][20]

-

Identification of Critical Residues: A significant reduction in antibody binding to a particular mutant GP compared to the wild-type GP indicates that the mutated residue is a critical component of the antibody's epitope.[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the structural analysis of the this compound compound.

Caption: Ebola Virus Entry Pathway into a Host Cell.

Caption: Neutralization of Ebola Virus by c2G4 and c4G7.

Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

Caption: Complement-Dependent Cytotoxicity (CDC) Pathway.

Caption: Cryo-Electron Tomography Experimental Workflow.

References

- 1. Mechanism of Binding to Ebola Virus Glycoprotein by the Zthis compound, ZMAb, and MB-003 Cocktail Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. How Zthis compound antibodies bind to Ebola virus | Virology Blog [virology.ws]

- 4. Cooperativity Enables Non-neutralizing Antibodies to Neutralize Ebolavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FcγR Binding and ADCC Activity of Human IgG Allotypes [frontiersin.org]

- 6. Classical complement pathway - Wikipedia [en.wikipedia.org]

- 7. sinobiological.com [sinobiological.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Dual-axis Volta phase plate cryo-electron tomography of Ebola virus-like particles reveals actin-VP40 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cryo-electron tomography [bio-protocol.org]

- 12. jvi.asm.org [jvi.asm.org]

- 13. Single Particle Electron Microscopy - Research - Institut Pasteur [research.pasteur.fr]

- 14. Single particle electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Single-particle cryo-electron microscopy of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. immunospot.com [immunospot.com]

- 18. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus [virosin.org]

- 19. journals.asm.org [journals.asm.org]

- 20. Mechanism of Binding to Ebola Virus Glycoprotein by the Zthis compound, ZMAb, and MB-003 Cocktail Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

ZMapp: A Technical Deep Dive into the Physiochemical Properties of an Anti-Ebola Virus Antibody Cocktail

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMapp, an experimental biopharmaceutical agent, emerged as a significant candidate during the Ebola virus disease outbreaks. It is a cocktail of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7. This technical guide provides an in-depth analysis of the known physiochemical properties of Zthis compound, its mechanism of action, and the experimental methodologies used for its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development and virology.

Physiochemical Properties

The physiochemical properties of the individual monoclonal antibodies in the Zthis compound cocktail are crucial for its stability, efficacy, and manufacturing. While specific proprietary data may not be publicly available, the characteristics can be inferred from their nature as chimeric IgG1 antibodies produced in Nicotiana benthamiana.

| Property | c13C6 | c2G4 | c4G7 | Source |

| Molecular Weight (approx.) | ~150 kDa | ~150 kDa | ~150 kDa | Inferred from chimeric IgG1 structure |

| Isoelectric Point (pI) | Estimated to be in the range of 7.5 - 9.0 | Estimated to be in the range of 7.5 - 9.0 | Estimated to be in the range of 7.5 - 9.0 | Inferred from typical IgG1 pI |

| Extinction Coefficient (at 280 nm) | Estimated to be ~1.4 (mg/mL)⁻¹cm⁻¹ | Estimated to be ~1.4 (mg/mL)⁻¹cm⁻¹ | Estimated to be ~1.4 (mg/mL)⁻¹cm⁻¹ | Inferred from typical IgG1 values |

| Structure | Chimeric (mouse variable, human constant) IgG1 | Chimeric (mouse variable, human constant) IgG1 | Chimeric (mouse variable, human constant) IgG1 | [1] |

| Target | Ebola virus glycoprotein (GP) | Ebola virus glycoprotein (GP) | Ebola virus glycoprotein (GP) | [2][3] |

Mechanism of Action: Neutralizing the Ebola Virus

The therapeutic effect of Zthis compound lies in its ability to neutralize the Ebola virus, preventing it from entering and infecting host cells. Each of the three monoclonal antibodies binds to a specific epitope on the viral glycoprotein (GP), a key protein for viral entry.[2][3]

The Ebola virus enters host cells primarily through a process called macropinocytosis.[4][5][6] This involves the virus stimulating the cell membrane to form large vesicles, engulfing the virus particle. Once inside the cell, the virus traffics through the endosomal pathway where the viral GP is cleaved by host proteases, such as cathepsins. This cleavage exposes a receptor-binding domain on the GP, which then interacts with the host cell receptor, Niemann-Pick C1 (NPC1), located in the late endosome. This interaction triggers the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm to initiate replication.

The antibodies in Zthis compound interfere with this process:

-

c2G4 and c4G7: These two antibodies bind to the base of the GP, and their epitopes are thought to overlap. Their binding is believed to sterically hinder the conformational changes in the GP that are necessary for fusion with the endosomal membrane.[7]

-

c13C6: This antibody binds to the glycan cap of the GP. While its precise neutralizing mechanism is less clear, it is thought to contribute to the overall efficacy of the cocktail, possibly by opsonization and clearance of viral particles.

The synergistic action of these three antibodies, targeting different epitopes on the viral glycoprotein, provides a robust defense against the virus and may reduce the likelihood of viral escape through mutation.

Signaling Pathway of Ebola Virus Entry and Zthis compound Interference

The following diagram illustrates the key steps in the Ebola virus entry pathway and the points at which the Zthis compound antibodies are believed to exert their inhibitory effects.

Caption: Ebola virus entry and points of inhibition by Zthis compound antibodies.

Experimental Protocols

The characterization of Zthis compound and its components involves a suite of standard analytical techniques for monoclonal antibodies. While specific internal protocols from this compound Biopharmaceutical are not publicly available, the following represents detailed, standard methodologies applicable to this type of product.

Production and Purification of Zthis compound from Nicotiana benthamiana

Zthis compound is produced using a plant-based system, which offers advantages in scalability and speed.[8][9]

Workflow Diagram:

Caption: General workflow for the production and purification of Zthis compound.

Detailed Methodology:

-

Agrobacterium tumefaciens Mediated Transient Expression: The genes encoding the heavy and light chains of each of the three monoclonal antibodies are introduced into Agrobacterium tumefaciens. The bacteria are then infiltrated into the leaves of Nicotiana benthamiana plants.

-

Incubation: The plants are incubated for a period to allow for the expression and accumulation of the antibodies within the plant cells.

-

Harvesting and Extraction: The leaves are harvested, and the plant material is homogenized in an extraction buffer to release the soluble proteins, including the antibodies.

-

Clarification: The crude extract is clarified through centrifugation and filtration to remove plant debris and insoluble components.[8]

-

Purification: The clarified extract is subjected to a series of chromatography steps.

-

Protein A Affinity Chromatography: This is a standard capture step for IgG antibodies, where the antibodies bind to Protein A immobilized on a resin.

-

Ion-Exchange Chromatography: This step is used to further purify the antibodies from remaining host cell proteins and other impurities based on charge differences.

-

-

Formulation: The purified antibodies are formulated in a stable buffer for administration.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to assess the purity and apparent molecular weight of the antibodies.

Protocol:

-

Sample Preparation:

-

Non-reducing conditions: Mix the antibody sample with a non-reducing sample buffer (containing SDS but no reducing agent like β-mercaptoethanol or DTT). Heat at 95°C for 5 minutes.

-

Reducing conditions: Mix the antibody sample with a reducing sample buffer (containing SDS and a reducing agent). Heat at 95°C for 5 minutes to denature the protein and reduce disulfide bonds.

-

-

Gel Electrophoresis:

-

Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-15% gradient gel).

-

Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

-

-

Staining:

-

Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

-

Destain the gel to visualize the protein bands.

-

-

Analysis:

-

Under non-reducing conditions, the intact antibody should migrate as a single band of approximately 150 kDa.

-

Under reducing conditions, the antibody will be separated into its heavy (~50 kDa) and light (~25 kDa) chains.

-

Size Exclusion Chromatography (SEC)

SEC is employed to determine the aggregation state and purity of the antibody preparation.

Protocol:

-

System Preparation:

-

Equilibrate a size exclusion chromatography column (e.g., a TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

-

-

Sample Injection:

-

Inject a known concentration of the Zthis compound antibody cocktail onto the column.

-

-

Chromatography:

-

Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).

-

Monitor the elution profile using a UV detector at 280 nm.

-

-

Analysis:

-

The primary peak should correspond to the monomeric form of the antibodies.

-

The presence of earlier eluting peaks would indicate the presence of aggregates (dimers, trimers, etc.).

-

Later eluting peaks could indicate the presence of fragments.

-

The percentage of monomer, aggregate, and fragment can be calculated from the peak areas.

-

Capillary Isoelectric Focusing (cIEF)

cIEF is used to determine the isoelectric point (pI) and assess the charge heterogeneity of the antibodies.

Protocol:

-

Sample Preparation:

-

Mix the antibody sample with a solution containing carrier ampholytes that establish a pH gradient, and pI markers.

-

-

Focusing:

-

Introduce the sample mixture into a capillary.

-

Apply a high voltage across the capillary. The proteins will migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point their net charge is zero, and they stop migrating.

-

-

Mobilization and Detection:

-

After focusing, the separated proteins are mobilized past a detector, typically by applying pressure or a chemical mobilizer.

-

Detection is usually performed by UV absorbance at 280 nm.

-

-

Analysis:

-

The pI of the antibody variants is determined by comparing their migration times to those of the known pI markers.

-

The profile will show the main isoform of the antibody and any acidic or basic variants that may be present due to post-translational modifications.[10]

-

Conclusion

Zthis compound represents a significant advancement in the rapid development of antibody-based therapies for emerging infectious diseases. Its composition as a three-antibody cocktail targeting the Ebola virus glycoprotein provides a multi-pronged approach to viral neutralization. The physiochemical characterization of Zthis compound, guided by standard analytical methodologies for monoclonal antibodies, is essential for ensuring its quality, stability, and efficacy. The understanding of its mechanism of action at the molecular level, particularly its interference with the viral entry pathway, provides a strong rationale for its therapeutic potential and a basis for the development of future antiviral strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Zthis compound - Wikipedia [en.wikipedia.org]

- 4. Ebolavirus is internalized into host cells via macropinocytosis in a viral glycoprotein-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular Entry of Ebola Virus Involves Uptake by a Macropinocytosis-Like Mechanism and Subsequent Trafficking through Early and Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ebolavirus Is Internalized into Host Cells via Macropinocytosis in a Viral Glycoprotein-Dependent Manner | PLOS Pathogens [journals.plos.org]

- 7. jvi.asm.org [jvi.asm.org]

- 8. Reproducibility and flexibility of monoclonal antibody production with Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An improved capillary isoelectric focusing-mass spectrometry method for high-resolution characterization of monoclonal antibody charge variants - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Literature Review of ZMapp (Mapp Compound) Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the research and development of ZMapp, an experimental trivalent monoclonal antibody cocktail developed as a treatment for Ebola Virus Disease (EVD). Zthis compound, developed by this compound Biopharmaceutical, is a combination of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7.[1][2][3] This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visualizations of the underlying biological pathways and experimental workflows.

Core Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical research on Zthis compound.

Table 1: Preclinical Efficacy of Zthis compound in Rhesus Macaques

| Study Parameter | Details | Reference |

| Animal Model | Rhesus macaques | [4] |

| Challenge Virus | Ebola virus | [4] |

| Treatment Group | 18 animals received Zthis compound | [4] |

| Control Group | 3 animals received a non-functional antibody | [4] |

| Dosing Regimen | Three intravenous doses of Zthis compound, spaced 3 days apart, with the first dose administered at day 3, 4, or 5 post-infection. | [4] |

| Survival Rate (Treatment Group) | 100% (18/18) | [4] |

| Survival Rate (Control Group) | 0% (0/3) | [4] |

Table 2: PREVAIL II Clinical Trial Results for Zthis compound in Human Patients with EVD

| Trial Parameter | Details | Reference |

| Trial Design | Randomized, controlled trial | [5] |

| Participants | 72 enrolled patients with confirmed EVD | [5] |

| Treatment Arm | Zthis compound (three intravenous infusions of 50 mg/kg of body weight every third day) + optimized standard of care | [5] |

| Control Arm | Optimized standard of care alone | [5] |

| Primary Endpoint | Mortality at 28 days | [5] |

| Mortality Rate (Zthis compound Arm) | 22% (8 of 36 patients) | [5] |

| Mortality Rate (Control Arm) | 37% (13 of 35 patients) | [5] |

| Statistical Significance | The difference in mortality was not statistically significant (posterior probability of superiority was 91.2%, short of the prespecified 97.5% threshold). The trial was underpowered due to the waning of the Ebola outbreak. | [5] |

| Serious Adverse Events | The percentage of patients with serious adverse events was similar in both groups. |

Experimental Protocols

This section details the methodologies for key experiments cited in Zthis compound research.

Production of Zthis compound in Nicotiana benthamiana

The monoclonal antibodies comprising Zthis compound are produced using a plant-based system, a process known as "pharming".[1]

Experimental Workflow: Antibody Production via Agroinfiltration

Caption: Workflow for producing monoclonal antibodies in Nicotiana benthamiana.

Detailed Methodology:

-

Vector Construction: The genes encoding the heavy and light chains of the three monoclonal antibodies (c13C6, c2G4, and c4G7) are synthesized and cloned into a plant expression vector. This vector is then introduced into Agrobacterium tumefaciens.

-

Agroinfiltration: Nicotiana benthamiana plants are submerged in a solution containing the transformed Agrobacterium. A vacuum is applied to facilitate the infiltration of the bacteria into the plant leaf tissue.

-

Transient Expression: The plants are incubated for a period to allow the Agrobacterium to transfer the antibody-encoding DNA to the plant cells, which then transiently express the monoclonal antibodies.

-

Harvesting and Extraction: The plant leaves are harvested, and the expressed antibodies are extracted.

-

Purification: The antibodies are purified from the plant extract using standard chromatography techniques, such as Protein A affinity chromatography.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay used to quantify the titer of neutralizing antibodies against a virus.

Experimental Workflow: Plaque Reduction Neutralization Test

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Detailed Methodology:

-

Serum Dilution: Serial dilutions of the serum or antibody solution to be tested are prepared.

-

Virus-Antibody Incubation: Each dilution is mixed with a known amount of Ebola virus and incubated to allow the antibodies to bind to the virus.

-

Infection: The virus-antibody mixtures are added to a monolayer of susceptible cells (e.g., Vero cells).

-

Overlay: After an incubation period to allow for viral entry, a semi-solid overlay (e.g., agarose) is added to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Plaque Visualization: After further incubation, the cells are stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by the virus.

-

Titer Determination: The number of plaques at each antibody dilution is counted and compared to a control with no antibody. The neutralizing antibody titer is expressed as the reciprocal of the highest dilution that causes a specified reduction (e.g., 50% or 90%) in the number of plaques.

Mechanism of Action: Ebola Virus Neutralization by Zthis compound

Zthis compound functions by targeting the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells.[2] The three monoclonal antibodies in Zthis compound have distinct binding sites and mechanisms of action.

Signaling Pathway: Ebola Virus Entry and Inhibition by Zthis compound

Caption: Ebola virus entry pathway and points of inhibition by Zthis compound antibodies.

Detailed Mechanism:

-

Viral Entry: The Ebola virus initiates infection by attaching to the surface of a host cell. The virus is then internalized through a process called macropinocytosis and trafficked to late endosomes.

-

Glycoprotein Priming: Within the acidic environment of the endosome, host proteases called cathepsins cleave the viral glycoprotein (GP), removing a glycan cap and mucin-like domain. This "priming" step is essential for the subsequent binding to the intracellular receptor.

-

Receptor Binding and Fusion: The primed GP then binds to the Niemann-Pick C1 (NPC1) protein, which acts as the intracellular receptor for the Ebola virus. This binding event triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral genetic material into the cytoplasm.

-

Zthis compound Inhibition:

-

c2G4 and c4G7: These two antibodies bind to the base of the GP.[2][3] Their binding is thought to prevent the conformational changes in GP that are necessary for membrane fusion, even after the GP has been cleaved and has bound to NPC1.[3][4] This effectively blocks the release of the viral genome into the cytoplasm.[3]

-

c13C6: This antibody binds to the glycan cap of the GP.[2][3] While it does not directly neutralize the virus in the same way as the other two antibodies, it is thought to contribute to protection through other immune mechanisms, such as antibody-dependent cell-mediated cytotoxicity (ADCC) or complement activation.[2]

-

References

- 1. Mechanism of Binding to Ebola Virus Glycoprotein by the Zthis compound, ZMAb, and MB-003 Cocktail Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Zthis compound antibodies bind to Ebola virus | Virology Blog [virology.ws]

- 3. Mapping of Ebolavirus Neutralization by Monoclonal Antibodies in the Zthis compound Cocktail Using Cryo-Electron Tomography and Studies of Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. youtube.com [youtube.com]

Unlocking the Cellular Targets of Mapp Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for identifying and validating the cellular targets of Mapp compounds. We delve into the experimental and computational strategies that are pivotal in modern drug discovery, offering detailed protocols, data presentation standards, and visual representations of key processes.

Target Identification: Pinpointing the Molecular Interactome

The initial and most critical step in characterizing a this compound compound's mechanism of action is the identification of its direct molecular targets. A variety of powerful techniques can be employed to achieve this, ranging from affinity-based proteomics to in silico prediction.

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for identifying proteins that physically interact with a small molecule.[1][2][3] The principle lies in using the this compound compound as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: this compound Compound Pulldown Assay

-

Immobilization of the this compound Compound:

-

Synthesize a derivative of the this compound compound containing a reactive functional group (e.g., an amine, carboxyl, or alkyne) for conjugation to a solid support.

-

Covalently attach the derivatized this compound compound to activated agarose or magnetic beads. Ensure the linker used for immobilization does not sterically hinder the compound's interaction with its target proteins.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line relevant to the compound's activity) to a sufficient density.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Enrichment:

-

Incubate the clarified cell lysate with the this compound compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

Include a control experiment using beads without the immobilized compound to identify non-specific binders.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

-

Alternatively, perform on-bead digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

Data Presentation: AP-MS Hit List

The results of an AP-MS experiment are typically presented in a table that ranks the identified proteins based on their enrichment in the this compound compound pulldown compared to the control.

| Protein ID | Gene Name | Spectral Counts (this compound Compound) | Spectral Counts (Control) | Fold Change | p-value |

| P00533 | EGFR | 152 | 5 | 30.4 | < 0.001 |

| P21802 | SRC | 89 | 3 | 29.7 | < 0.001 |

| Q07817 | MAPK1 | 75 | 8 | 9.4 | < 0.01 |

| P27361 | MAPK3 | 68 | 7 | 9.7 | < 0.01 |

| P62258 | HSP90AA1 | 120 | 45 | 2.7 | > 0.05 |

Experimental Workflow: Affinity Purification-Mass Spectrometry

Kinome Profiling with Kinobeads

For this compound compounds that are suspected to be kinase inhibitors, a specialized form of affinity purification using "Kinobeads" can provide a comprehensive profile of the compound's targets across the kinome.[5][6] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support, which allows for the capture of a large portion of the cellular kinome.[7][8]

Experimental Protocol: Kinobeads Pulldown Assay

-

Cell Lysate Preparation: Prepare cell lysate as described in the AP-MS protocol.

-

Competitive Binding:

-

Aliquot the cell lysate into several tubes.

-

Add the this compound compound at a range of concentrations to the lysate aliquots and incubate for 1 hour at 4°C. Include a vehicle control (e.g., DMSO).

-

-

Kinobeads Enrichment:

-

Add Kinobeads to each lysate-compound mixture and incubate for 1 hour at 4°C.

-

-

Washing and Digestion:

-

Wash the beads to remove unbound proteins.

-

Perform on-bead tryptic digestion of the captured kinases.

-

-

LC-MS/MS Analysis and Quantification:

-

Analyze the resulting peptides by LC-MS/MS.

-

Quantify the abundance of each identified kinase in the presence of different concentrations of the this compound compound.

-

Data Presentation: Kinobeads Competition Binding Data

The results are typically presented as dose-response curves, from which the half-maximal inhibitory concentration (IC50) for each kinase can be determined.

| Kinase | IC50 (nM) |

| EGFR | 15 |

| SRC | 35 |

| ABL1 | 80 |

| LCK | 150 |

| FYN | 200 |

Target Validation: Confirming the Functional Relevance

Once potential targets have been identified, it is crucial to validate that their engagement by the this compound compound is responsible for the observed cellular phenotype.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells or cell lysates.[1][9][10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][14]

Experimental Protocol: CETSA®

-

Cell Treatment:

-

Treat intact cells with the this compound compound at a desired concentration or a vehicle control.

-

-

Thermal Challenge:

-

Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or detergent-based methods.

-

Separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins) by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting, ELISA, or mass spectrometry.

-

Data Presentation: CETSA® Melt and Shift Curves

The results are presented as a "melting curve" showing the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the this compound compound indicates target engagement and stabilization.

| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound Compound) |

| 40 | 100 | 100 |

| 45 | 95 | 100 |

| 50 | 70 | 98 |

| 55 | 40 | 85 |

| 60 | 15 | 60 |

| 65 | 5 | 30 |

Logical Relationship: CETSA® Principle

CRISPR-Cas9-Mediated Target Validation

The CRISPR-Cas9 system provides a powerful genetic approach to validate whether the identified target is essential for the this compound compound's activity.[1][9][14][15][16] By knocking out the gene encoding the putative target, one can assess whether the cells become resistant to the compound.

Experimental Protocol: CRISPR-Cas9 Knockout

-

gRNA Design and Cloning:

-

Design and clone a guide RNA (gRNA) specific to the target gene into a Cas9-expressing vector.

-

-

Transfection and Selection:

-

Transfect the gRNA/Cas9 construct into the cells of interest.

-

Select for transfected cells using an appropriate marker (e.g., puromycin).

-

-

Generation of Knockout Clones:

-

Isolate single-cell clones and expand them.

-

-

Validation of Knockout:

-

Confirm the knockout of the target gene at the genomic (sequencing), transcript (RT-qPCR), and protein (Western blot) levels.

-

-

Phenotypic Assay:

-

Treat the knockout and wild-type cells with the this compound compound at various concentrations.

-

Assess cell viability or another relevant phenotype to determine if the knockout confers resistance.

-

Data Presentation: CRISPR-Cas9 Validation Data

The results are typically presented as a comparison of the dose-response curves for the wild-type and knockout cells.

| This compound Compound (nM) | % Viability (Wild-Type) | % Viability (Target KO) |

| 0 | 100 | 100 |

| 1 | 85 | 98 |

| 10 | 50 | 95 |

| 100 | 10 | 92 |

| 1000 | 2 | 88 |

Elucidating the Mechanism of Action: Signaling Pathway Analysis

Understanding how a this compound compound's interaction with its target perturbs cellular signaling pathways is crucial for a complete mechanistic understanding.

Case Study: A this compound Compound Targeting the EGFR/MAPK Pathway

Let's consider a hypothetical this compound compound that has been identified to target the Epidermal Growth Factor Receptor (EGFR). AP-MS and Kinobeads profiling revealed EGFR as a high-confidence hit, and CETSA® confirmed target engagement in cells. CRISPR-Cas9 knockout of EGFR rendered cells resistant to the compound. The next step is to investigate the downstream signaling consequences of EGFR inhibition by this compound. Several studies have shown that inhibitors like osimertinib, erlotinib, and lapatinib affect the MAPK and PI3K/Akt pathways downstream of EGFR/HER2.[2][17][18][19][20][21][22][23][24][25][26][27][28][29]

Experimental Protocol: Western Blot Analysis of Signaling Pathways

-

Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for various time points.

-

Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, MEK, ERK, Akt).

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detect the primary antibodies with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

Signaling Pathway Diagram: this compound Compound Inhibition of the EGFR-MAPK Pathway

References

- 1. CRISPR Reveals New Targets for Promising Cancer Drugs | Technology Networks [technologynetworks.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. | Semantic Scholar [semanticscholar.org]

- 12. youtube.com [youtube.com]

- 13. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medindia.net [medindia.net]

- 16. News: CRISPR screen identifies new cancer target - CRISPR Medicine [crisprmedicinenews.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. Abnormal activation of NF‐κB and MAPK signaling pathways affect osimertinib resistance and influence the recruitment of myeloid‐derived suppressor cells to shape the immunosuppressive tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. embopress.org [embopress.org]

- 24. The effect of erlotinib on EGFR and downstream signaling in oral cavity squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Erlotinib Induces Dry Skin via Decreased in Aquaporin-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Genomic Correlate of Exceptional Erlotinib Response in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Erlotinib attenuates the progression of chronic kidney disease in rats with remnant kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of ZMapp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMapp is an experimental biopharmaceutical drug comprising three chimeric monoclonal antibodies. It was developed as a potential treatment for Ebola virus disease (EVD). This guide provides an in-depth overview of the available pharmacokinetic data, experimental protocols used in its evaluation, and its mechanism of action. It is important to note that while Zthis compound showed promise in preclinical studies and was used compassionately during the 2014-2016 West African Ebola outbreak, clinical trials were ultimately underpowered to provide definitive evidence of its efficacy and detailed human pharmacokinetic parameters are not extensively published.

Mechanism of Action

Zthis compound is a cocktail of three monoclonal antibodies: c13C6, c2G4, and c4G7. These antibodies target the Ebola virus glycoprotein (GP), which is crucial for the virus's entry into host cells. The antibodies bind to different epitopes on the GP, effectively neutralizing the virus through multiple mechanisms. This includes blocking the attachment of the virus to host cells and preventing the conformational changes required for fusion of the viral and host cell membranes.

Interpretation 1: MAP Pharmaceuticals (MAPP) and its Therapeutic Compounds

An in-depth analysis of the scientific literature reveals that a specific entity defined as "Mapp Compound" with a dedicated body of research on its gene expression effects is not readily identifiable. The query "this compound Compound" can be interpreted in several ways, each pointing to a distinct area of biomedical research. This guide will explore these interpretations to provide a comprehensive overview for researchers, scientists, and drug development professionals.

MAP Pharmaceuticals, Inc. (this compound) was a pharmaceutical company that developed several compounds, notably MAP0005. This compound is a combination of budesonide (a corticosteroid) and formoterol (a long-acting beta2-agonist) delivered via a proprietary inhaler for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD)[1].

Experimental Protocols

A Phase 2a clinical trial of MAP0005 was a randomized, open-label, active-controlled, crossover study to investigate its pharmacokinetics and pharmacodynamics in 15 adult asthmatics. The trial compared two different emitted doses of MAP0005 (104/5.4 mcg and 312/16.2 mcg of budesonide/formoterol) with a commercially available combination product (160/9 mcg)[1]. The primary measures were the delivery of budesonide to the lungs (assessed by pharmacokinetics) and the bronchodilatory effect of formoterol[1].

While this clinical trial provides insight into the clinical application and safety of a this compound-developed compound, the publicly available information does not detail its specific effects on gene expression at a molecular level.

Interpretation 2: The this compound Lab and Small Molecules Targeting Transcriptional Coactivators

The this compound Lab at the University of Michigan focuses on targeting transcriptional coactivators with small-molecule drugs[2]. These coactivators are often considered "fuzzy" or intrinsically disordered proteins, making them challenging to target with traditional drug discovery methods[2]. The research from the this compound Lab has identified that specific regions of these coactivators are critical for their binding to various protein partners and can be targeted by drug-like molecules[2].

This line of research is not centered on a single "this compound Compound" but rather on a class of molecules designed to modulate gene expression by interfering with the machinery of transcription. The overarching goal is to develop novel therapeutics for diseases where gene activation is dysregulated, such as cancer and diabetes[2].

Interpretation 3: Compounds Affecting the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

A significant portion of the search results relates to various compounds that modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial regulator of cellular processes, including proliferation, differentiation, apoptosis, and inflammation[3][4]. Dysregulation of the MAPK pathway is implicated in numerous diseases, particularly cancer[3].

A wide array of natural and synthetic compounds have been investigated for their ability to target the MAPK pathway. These include polyphenolic compounds and marine-derived compounds, which have shown potential in preclinical cancer studies[3][4].

Signaling Pathway

The MAPK signaling cascade is a multi-tiered pathway that typically involves a series of protein kinases. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase pathways[4]. These kinases, once activated, can phosphorylate a multitude of downstream substrates, including transcription factors, which in turn regulate the expression of specific genes.

Below is a generalized representation of the MAPK signaling pathway.

Caption: A simplified diagram of the MAPK signaling pathway.

Interpretation 4: Methodologies for Determining Compound Mechanism of Action (MoA)

Several research articles discuss advanced methodologies for elucidating the mechanism of action (MoA) of novel compounds, often leveraging gene expression data. These approaches are critical in drug discovery for understanding a compound's on-target and off-target effects[5].

Experimental and Computational Workflow

One common workflow involves treating cells with a compound of interest and then performing transcriptome-wide gene expression analysis, such as RNA sequencing or microarray analysis. The resulting gene expression signature can then be compared to databases of known compound and genetic perturbation signatures (e.g., Connectivity Map) to infer the MoA[6].

Caption: A typical workflow for determining a compound's MoA.

Data Presentation

Due to the absence of a specific "this compound Compound" with associated quantitative gene expression data in the search results, a data table summarizing such effects cannot be generated. Should a specific compound be identified, the following structure would be appropriate for presenting gene expression data:

| Gene Symbol | Fold Change | p-value | Function/Pathway |

| Gene A | 2.5 | 0.001 | Apoptosis |

| Gene B | -1.8 | 0.02 | Cell Cycle |

| Gene C | 3.1 | <0.0001 | Inflammation |

The term "this compound Compound" is ambiguous and does not point to a single, well-defined chemical entity with a body of research on its gene expression effects. Instead, the query leads to several distinct but important areas of biomedical research, including the clinical development of compounds by MAP Pharmaceuticals, the academic pursuit of targeting transcriptional machinery by the this compound Lab, the broad investigation of compounds affecting the MAPK signaling pathway, and the development of methodologies to determine the mechanism of action of novel compounds. For a more detailed analysis of gene expression effects, a more specific compound name is required.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. lsa.umich.edu [lsa.umich.edu]

- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 4. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deep representation learning of chemical-induced transcriptional profile for phenotype-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MAPK Pathway Inhibitor Compound (MPIC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer, making them a key target for therapeutic intervention.[1][3] These application notes provide a detailed guide for the laboratory use of MAPK Pathway Inhibitor Compound (MPIC), a representative small molecule inhibitor targeting the MAPK cascade. The protocols outlined below describe methods to characterize the in vitro efficacy and mechanism of action of MPIC.

Mechanism of Action